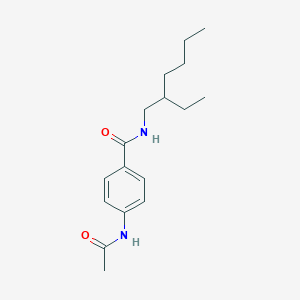

4-(acetylamino)-N-(2-ethylhexyl)benzamide

Vue d'ensemble

Description

4-(acetylamino)-N-(2-ethylhexyl)benzamide, also known as AEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AEB belongs to the family of benzamides and has been found to exhibit anti-inflammatory and neuroprotective properties.

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 4-acetamido-N-(2-ethylhexyl)benzamide, also known as 4-(acetylamino)-N-(2-ethylhexyl)benzamide:

Antineoplastic Agent

4-acetamido-N-(2-ethylhexyl)benzamide has been studied for its potential as an antineoplastic agent. This compound exhibits properties that inhibit the proliferation of neoplastic cells, making it a candidate for cancer treatment. Its ability to selectively target cancer cells while sparing normal cells is particularly valuable in developing safer and more effective cancer therapies .

Histone Deacetylase Inhibitor

This compound functions as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in epigenetic therapy, as they can modulate gene expression by altering the acetylation status of histones. This modulation can lead to the reactivation of tumor suppressor genes and the suppression of oncogenes, providing a therapeutic strategy for various cancers .

Anti-inflammatory Agent

Research has indicated that 4-acetamido-N-(2-ethylhexyl)benzamide possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Agent

Studies have shown that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common pathways involved in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This neuroprotective property opens up possibilities for its use in developing treatments for these conditions .

Antimicrobial Agent

4-acetamido-N-(2-ethylhexyl)benzamide has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell walls and inhibit their growth makes it a promising candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .

Analgesic Agent

This compound has been investigated for its analgesic properties. It can modulate pain pathways and reduce pain perception, making it a potential candidate for pain management therapies. Its effectiveness in reducing pain without the side effects commonly associated with opioids is particularly noteworthy .

Antioxidant Agent

Research has highlighted the antioxidant properties of 4-acetamido-N-(2-ethylhexyl)benzamide. It can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases, including cardiovascular diseases and cancer. This antioxidant activity supports its potential use in preventive medicine .

Antiviral Agent

Preliminary studies suggest that this compound may have antiviral properties. It can inhibit the replication of certain viruses, making it a potential candidate for antiviral drug development. This application is particularly relevant in the context of emerging viral infections and the need for new antiviral therapies .

These diverse applications highlight the potential of 4-acetamido-N-(2-ethylhexyl)benzamide in various fields of scientific research and therapeutic development. If you have any specific questions or need further details on any of these applications, feel free to ask!

Mécanisme D'action

Target of Action

The primary target of 4-acetamido-N-(2-ethylhexyl)benzamide, also known as tacedinaline , is histone deacetylase (HDAC) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This plays a key role in regulating gene expression.

Mode of Action

Tacedinaline acts as an HDAC inhibitor By inhibiting the function of HDAC, it interferes with the removal of acetyl groups from the histones This leads to a more relaxed DNA conformation, promoting gene transcription

Biochemical Pathways

The inhibition of HDAC by tacedinaline affects various biochemical pathways. It can alter gene expression, affecting pathways involved in cell cycle regulation, differentiation, and apoptosis . The downstream effects of these changes can lead to the suppression of tumor growth and induction of cell death in cancer cells .

Pharmacokinetics

As an oral cytostatic drug , it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body

Result of Action

Tacedinaline has shown impressive differential activity against leukemic cells and normal stem cells . It has been used in combination therapy for selected tumors, including non-small cell lung, pancreatic, breast, and colorectal cancers . The molecular and cellular effects of tacedinaline’s action primarily involve the inhibition of tumor growth and induction of apoptosis in cancer cells .

Propriétés

IUPAC Name |

4-acetamido-N-(2-ethylhexyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-4-6-7-14(5-2)12-18-17(21)15-8-10-16(11-9-15)19-13(3)20/h8-11,14H,4-7,12H2,1-3H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKVPWQAGGCDIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC(=O)C1=CC=C(C=C1)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

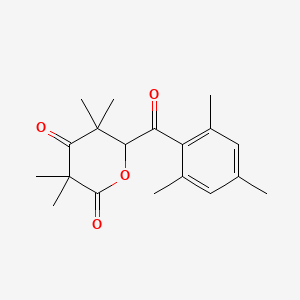

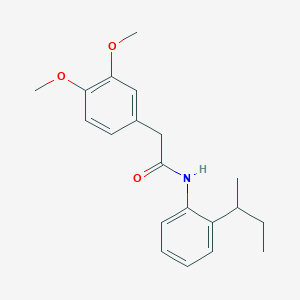

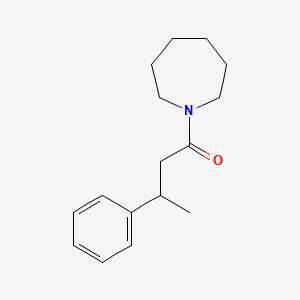

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorobenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3975372.png)

![3-(4-bromobenzoyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3975406.png)

![5-methyl-3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-isoxazolecarboxamide](/img/structure/B3975413.png)

![3-(2,6-dichlorophenyl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B3975430.png)

![methyl N-[(4-fluorophenyl)acetyl]leucinate](/img/structure/B3975439.png)

![N-(4-{[(1,5-dimethylhexyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3975443.png)

![1-[2-(3-methylphenoxy)ethyl]-3-propyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3975460.png)

acetate](/img/structure/B3975461.png)

![2-[4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3975465.png)

![5-[(4-benzyl-1-piperidinyl)methyl]-6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B3975473.png)